molecular formula C7H14N2O3 B11819899 N'-hydroxy-4-methoxyoxane-4-carboximidamide

N'-hydroxy-4-methoxyoxane-4-carboximidamide

Cat. No.: B11819899
M. Wt: 174.20 g/mol
InChI Key: LPRSOJGZWWRSQG-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of N’-hydroxy-4-methoxyoxane-4-carboximidamide typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the reaction of 4-methoxytetrahydropyran with nitrosating agents to introduce the nitroso group . The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N’-hydroxy-4-methoxyoxane-4-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitroso group to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N’-hydroxy-4-methoxyoxane-4-carboximidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-hydroxy-4-methoxyoxane-4-carboximidamide involves its interaction with molecular targets, such as enzymes or receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The methoxy group may also play a role in the compound’s binding affinity and specificity .

Comparison with Similar Compounds

N’-hydroxy-4-methoxyoxane-4-carboximidamide can be compared with similar compounds, such as:

    N’-hydroxy-4-methoxyoxane-4-carboxamide: Similar structure but with an amide group instead of a nitroso group.

    4-methoxytetrahydropyran-4-carboximidamide: Lacks the nitroso group.

    N’-hydroxy-4-methoxyoxane-4-carboxylate: Contains a carboxylate group instead of a carboximidamide group.

The uniqueness of N’-hydroxy-4-methoxyoxane-4-carboximidamide lies in its combination of functional groups, which confer specific chemical reactivity and biological activity .

Properties

Molecular Formula

C7H14N2O3

Molecular Weight

174.20 g/mol

IUPAC Name

N'-hydroxy-4-methoxyoxane-4-carboximidamide

InChI

InChI=1S/C7H14N2O3/c1-11-7(6(8)9-10)2-4-12-5-3-7/h10H,2-5H2,1H3,(H2,8,9)

InChI Key

LPRSOJGZWWRSQG-UHFFFAOYSA-N

Canonical SMILES

COC1(CCOCC1)C(=NO)N

Origin of Product

United States

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